molecular formula C9H27NOSi3 B1580552 N,N,O-Tris(trimethylsilyl)hydroxylamine CAS No. 21023-20-1

N,N,O-Tris(trimethylsilyl)hydroxylamine

Cat. No.: B1580552
CAS No.: 21023-20-1
M. Wt: 249.57 g/mol
InChI Key: WEFDIXZMPUWSQQ-UHFFFAOYSA-N
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Description

“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C9H27NOSi3 and a molecular weight of 249.5733 . It is also known as Tris(trimethylsilyl)hydroxylamine, O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine, and 2,2,5,5-Tetramethyl-4-(trimethylsilyl)-3-oxa-4-aza-2,5-disilahexane .


Synthesis Analysis

The synthesis of “this compound” involves reaction with acid chlorides in the presence of triethylamine, which gives N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . A related reagent, tris(trimethylsilyl)hydroxylamine, gives the same product in high yields, also by N-acylation .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . It is a protected, lipophilic form of hydroxylamine that reacts with a variety of electrophiles predominantly by attack on the nitrogen nucleophilic center .


Chemical Reactions Analysis

“this compound” reacts with acid chlorides in the presence of triethylamine to give N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . Hydrolysis gives the free hydroxamic acids, whereas thermal fragmentation affords isocyanates .


Physical and Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a molecular weight of 249.58 g/mol . The compound has a melting point of -36°C, a boiling point of 128°C at 97 mmHg, and a flash point of 79°C . It has a specific gravity of 0.86 and a refractive index of 1.44 .

Scientific Research Applications

Chemical and Physical Properties

N,N,O-Tris(trimethylsilyl)hydroxylamine has been studied for its chemical and physical properties. Its preparation involves the silylation of hydroxylammonium sulfate. The compound has been analyzed through IR, Raman, and 1H NMR Spectra (Witke, Reich, & Kriegsmann, 1968).

Gold Clustering

This compound has been used in the treatment with tris[(triphenylphosphine)gold]oxonium salts, leading to the formation of triply N-aurated O-(trimethylsilyl)hydroxylammonium salts, which demonstrates its potential in gold clustering applications (Tripathi, Scherer, Schier, & Schmidbaur, 1998).

Derivatization and Stability Analysis

Studies have shown the derivatization of this compound to stabilize certain aliphatic primary hydroxylamines for analysis without decomposition. This finding is significant in the context of g.l.c. (gas-liquid chromatography) analysis of metabolites like N-hydroxyphentermine and N-hydroxymexiletene (Beckett & Achari, 1977).

Synthesis of Isoxazolidines

The compound has been used in the synthesis of isoxazolidines. For example, the addition of N,O-bis(trimethylsilyl)hydroxylamine to alkylidene acetoacetates resulted in the formation of 3,4,5-trisubstituted isoxazolidines, highlighting its utility in organic synthesis (Benfatti, Cardillo, Gentilucci, Mosconi, & Tolomelli, 2008).

Applications in Organic Chemistry

This compound has also been used in the synthesis of various organic compounds and derivatives. For example, its application in the SiMe3-based homologation-epoxidation-cyclization strategy for ladder THP synthesis demonstrates its versatility in complex organic syntheses (Heffron & Jamison, 2003).

Role in Catalysis

The compound has been utilized in catalytic processes. For instance, group 3 metal triamido complexes containing tris[N,N-bis(trimethylsilyl)amido] have been used as catalysts for ortho-C-H bond addition in pyridine derivatives and N-heteroaromatics (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Mechanism of Action

Target of Action

N,N,O-Tris(trimethylsilyl)hydroxylamine is a versatile reagent used in organic synthesis. Its primary targets are carbonyl compounds, such as aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a process known as silylation. In this process, the trimethylsilyl (TMS) groups in this compound are transferred to the oxygen atom of the carbonyl group, forming a silyl ether . This reaction results in the protection of the carbonyl group, preventing it from undergoing further reactions.

Biochemical Pathways

The silylation of carbonyl compounds affects various biochemical pathways. For instance, it can prevent the breakdown of these compounds, thereby influencing pathways such as glycolysis and the citric acid cycle where these compounds serve as key intermediates .

Pharmacokinetics

Like other silylating agents, it is likely to have low bioavailability due to its large molecular weight and poor solubility in water . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be influenced by these factors.

Result of Action

The primary result of the action of this compound is the protection of carbonyl groups in biochemical compounds. This can prevent these compounds from undergoing unwanted reactions, thereby preserving their structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the silyl ether, reversing the silylation process . Additionally, the compound should be stored under inert gas and at low temperatures to prevent decomposition . The compound is also flammable and can cause severe skin burns and eye damage .

Safety and Hazards

“N,N,O-Tris(trimethylsilyl)hydroxylamine” is considered hazardous. It is a flammable liquid and causes severe skin burns and eye damage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . After handling, it is advised to wash face, hands, and any exposed skin thoroughly .

Future Directions

There are several potential future directions for research involving “N,N,O-Tris(trimethylsilyl)hydroxylamine”. For example, it could be used in the preparation of N-(dialkyl phosphinoyl)hydroxylamines and migration of simple alkyl groups in rearrangement of their O-p-nitrobenzenesulfonates .

Properties

IUPAC Name

[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFDIXZMPUWSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27NOSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334159
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21023-20-1
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N,N,O-Tris(trimethylsilyl)hydroxylamine a useful reagent in the synthesis of hydroxamic acids?

A1: this compound exhibits favorable reactivity with aliphatic acid chlorides, enabling the efficient synthesis of hydroxamic acids. This reaction proceeds under mild conditions, leading to good yields of the desired product. [, ] This method offers a convenient route to access a variety of hydroxamic acids, which are important building blocks in organic synthesis and are found in various bioactive compounds.

Q2: Can you elaborate on the applications of hydroxamic acids synthesized using this compound as described in the research?

A2: The research highlights the potential of using this compound to synthesize steroidal hydroxamic acids designed to inhibit P450 17 (CYP17). CYP17 is an enzyme involved in steroid hormone biosynthesis, making it a target for developing drugs for conditions like prostate cancer. [] The synthesized steroidal hydroxamic acids demonstrated moderate inhibitory activity against human and rat CYP17 in vitro, suggesting their potential as lead compounds for further development. []

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